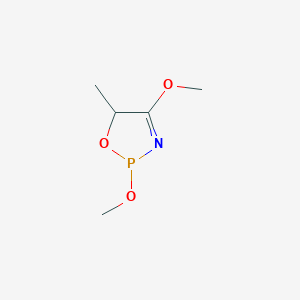
2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethoxy compound with a methyl group in the presence of a phosphorus-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the formation of the oxazaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation typically yields oxides or hydroxylated derivatives, reduction produces reduced phosphorus compounds, and substitution reactions result in new compounds with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethoxy-5-methyl-2,5-dihydro-1,3,2-oxazaphosphole include other oxazaphosphole derivatives and heterocyclic compounds containing phosphorus and oxygen atoms.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups
Properties
CAS No. |
61379-63-3 |
|---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
2,4-dimethoxy-5-methyl-5H-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C5H10NO3P/c1-4-5(7-2)6-10(8-3)9-4/h4H,1-3H3 |
InChI Key |
GOQLWGMAZRGQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NP(O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















